Di-phthaloyl-cystamine

Overview

Description

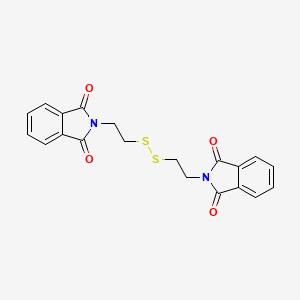

Di-phthaloyl-cystamine is an organic compound with the molecular formula C20H16N2O4S2 and a molecular weight of 412.49 . It is a derivative of cystamine, which is the oxidized form of cysteamine .

Molecular Structure Analysis

The IUPAC name for this compound is 2,2’- (disulfanediylbis (ethane-2,1-diyl))bis (isoindoline-1,3-dione) . The InChI key is OOVODYBFEYYJCA-UHFFFAOYSA-N .Chemical Reactions Analysis

Cystamine, the parent compound of this compound, is formed when the amino acid cystine is thermally decarboxylated . It is also known to exert radioprotective effects .Scientific Research Applications

Neuroprotective Effects

- Huntington's Disease : Cystamine, a derivative of Di-phthaloyl-cystamine, has shown neuroprotective effects in models of Huntington's disease. It increases levels of l-cysteine in the brain and might protect against neurodegeneration through antioxidant activities and inhibition of transglutaminase-mediated cross-linking of mutant huntingtin, reducing aggregate formation (Fox et al., 2004).

Environmental Toxicology

- Phthalates in Development : Exposure to certain phthalates has been linked to developmental issues. Studies have shown that phthalates like DEHP can affect neurodevelopment, disrupt endocrine functions, and induce oxidative stress responses in different cell types, including placental cells (Chen et al., 2011); (Tetz et al., 2013).

Pharmacology

- Radioprotection : Cystamine has been identified as an effective radioprotective agent. It can prevent the radiolytic oxidation of Fe2+ ions, indicating its radical-capturing ability. This capability makes it beneficial in clinical radiation therapy and in treating disorders of the central nervous system (Meesat et al., 2012).

Immunology

- Influence on Cytokine Production : Phthalates like DEHP can influence cytokine production in monocytes and macrophages, potentially affecting pro- and anti-inflammatory abilities of these cells. DEHP has been shown to enhance tumor necrosis factor-alpha production/secretion (Hansen et al., 2015).

Genetic Biomarkers

- Transcriptional Deregulation : DEHP can cause transcriptional deregulation of genetic biomarkers in aquatic larvae, indicating its potential ecological impact. It acts as an ecdysone antagonist and affects genes related to cellular pathways like ribosomal machinery, cell stress response, energy metabolism, and detoxication processes (Herrero et al., 2017).

Mechanism of Action

Target of Action

Di-phthaloyl-cystamine is a derivative of cysteamine . Cysteamine targets the CTNS gene that encodes for cystinosin , a protein responsible for transporting cystine out of the cell lysosome . In addition, it has been suggested that Transglutaminases (TGMs) , especially TGM2 , are potential targets of cysteamine derivatives .

Mode of Action

Cysteamine, and by extension this compound, participates in a thiol-disulfide interchange reaction with lysosomes, leading to cysteine exit from the lysosome in patients diagnosed with cystinosis . This action reduces the buildup of corneal cystine crystals .

Biochemical Pathways

The action of this compound affects several downstream biochemical pathways. By binding to the G-protein subunits Gα i, Gα q/11 or Gα s, 5-HTRs activate an intracellular secondary messenger cascade and so exert their effect on several downstream biochemical pathways, such as phospholipase C (PLC)/protein kinase C (PKC), mitogen-activated protein kinases (MAPK), phosphoinositide 3-kinase (PI3K) and Ca 2+ /calmodulin-dependent protein kinase II (CAMKII) .

Pharmacokinetics

It is known that cysteamine, a related compound, undergoes reduction to form cystamine . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The primary result of this compound’s action is the reduction of cystine accumulation throughout the body, especially the eyes and kidneys . This is particularly beneficial for individuals with cystinosis, a rare genetic disorder characterized by the widespread accumulation of cystine crystals throughout the body and eye tissues .

Biochemical Analysis

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and may involve various biochemical reactions

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of Di-phthaloyl-cystamine can vary with different dosages in animal models . Some studies have observed threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

It is known that the compound can interact with various enzymes or cofactors These interactions could potentially affect metabolic flux or metabolite levels

Transport and Distribution

It is known that the compound can interact with various transporters or binding proteins These interactions could potentially affect the compound’s localization or accumulation

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles

Properties

IUPAC Name |

2-[2-[2-(1,3-dioxoisoindol-2-yl)ethyldisulfanyl]ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S2/c23-17-13-5-1-2-6-14(13)18(24)21(17)9-11-27-28-12-10-22-19(25)15-7-3-4-8-16(15)20(22)26/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVODYBFEYYJCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCSSCCN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

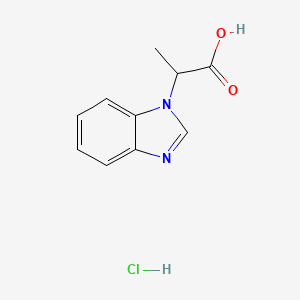

![2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B3081051.png)

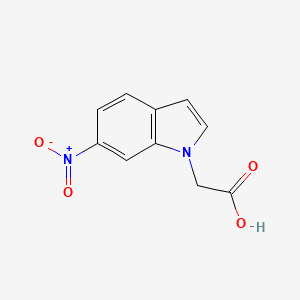

![1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride](/img/structure/B3081076.png)

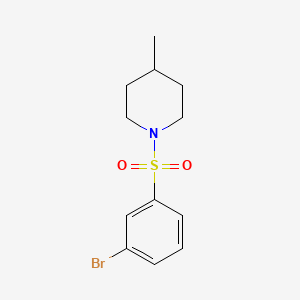

![3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B3081122.png)

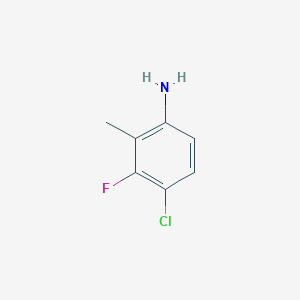

![5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B3081138.png)